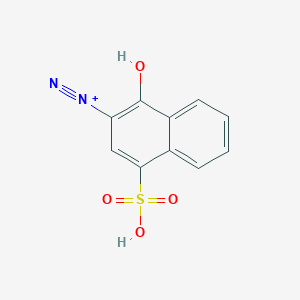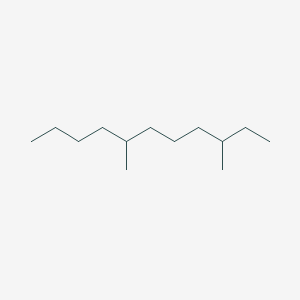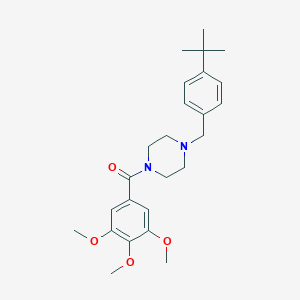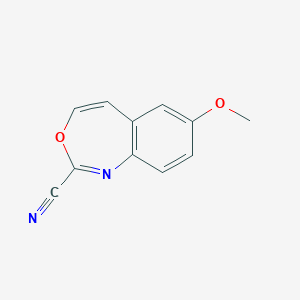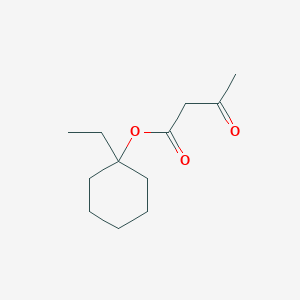
1-Ethylcyclohexyl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylcyclohexyl 3-oxobutanoate (ECOB) is a chemical compound that belongs to the class of cyclohexyl ketones. It is a colorless liquid with a pleasant odor and is widely used in the chemical industry. ECOB has gained attention in the scientific community due to its potential applications in various fields, including scientific research.
Mecanismo De Acción
The mechanism of action of 1-Ethylcyclohexyl 3-oxobutanoate is not well understood. However, studies have suggested that it may act as a chelating agent and form complexes with metal ions, which could be useful in various applications such as catalysis and metal extraction.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-Ethylcyclohexyl 3-oxobutanoate. However, studies have suggested that it may have antioxidant properties and could potentially be used in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethylcyclohexyl 3-oxobutanoate has several advantages as a starting material in lab experiments. It is readily available, easy to handle, and relatively inexpensive. However, its limitations include its low solubility in water and limited stability under certain conditions.
Direcciones Futuras
There are several future directions for the research on 1-Ethylcyclohexyl 3-oxobutanoate. One potential area of research is the synthesis of novel compounds using 1-Ethylcyclohexyl 3-oxobutanoate as a starting material. Another area of research is the investigation of the mechanism of action of 1-Ethylcyclohexyl 3-oxobutanoate and its potential applications in various fields such as catalysis, metal extraction, and treatment of oxidative stress-related diseases. Additionally, the development of new synthetic routes for the production of 1-Ethylcyclohexyl 3-oxobutanoate could also be an area of future research.
Métodos De Síntesis
1-Ethylcyclohexyl 3-oxobutanoate can be synthesized through a multi-step reaction using starting materials such as cyclohexanone, ethyl acetoacetate, and sodium ethoxide. The reaction involves the condensation of cyclohexanone with ethyl acetoacetate in the presence of sodium ethoxide, followed by the addition of acetic acid and subsequent distillation to obtain the final product.
Aplicaciones Científicas De Investigación
1-Ethylcyclohexyl 3-oxobutanoate has been extensively studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds such as pyrrolidinyl and piperidinyl derivatives, which have shown promising biological activities. 1-Ethylcyclohexyl 3-oxobutanoate has also been used as a reagent in the synthesis of chiral compounds, which have applications in the pharmaceutical industry.
Propiedades
Número CAS |
15780-56-0 |
|---|---|
Nombre del producto |
1-Ethylcyclohexyl 3-oxobutanoate |
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
(1-ethylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C12H20O3/c1-3-12(7-5-4-6-8-12)15-11(14)9-10(2)13/h3-9H2,1-2H3 |
Clave InChI |
AOJQJEGJPJOEOG-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCC1)OC(=O)CC(=O)C |
SMILES canónico |
CCC1(CCCCC1)OC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



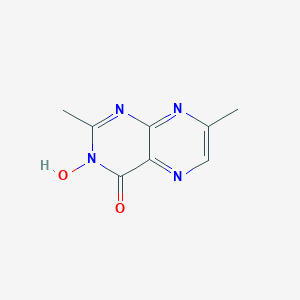

![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
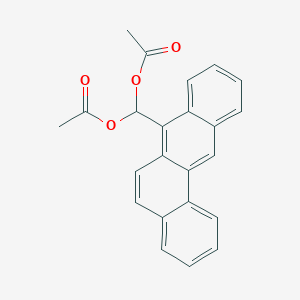
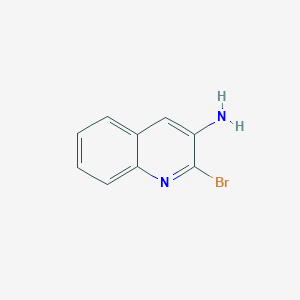
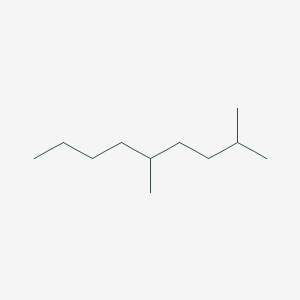
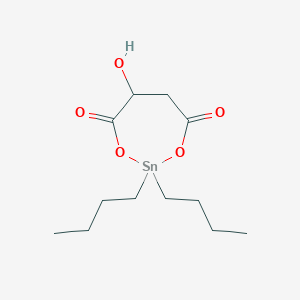
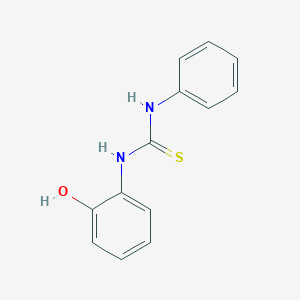
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)
